Home > Products > Screening Compounds P62087 > 2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride
2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride - 2098049-92-2

2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride

Catalog Number: EVT-1769457
CAS Number: 2098049-92-2
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl-2-(4-chloro- phenyl)-5-benzoxazoleacetate (MCBA)

Compound Description: MCBA is a synthetic benzoxazole derivative known for its antipsoriatic effects. Research has explored its potential antinociceptive effects, indicating its involvement in modulating glutamatergic, TRPV1 receptors, and PKC-signaling pathways. It also impacts adenosinergic, alpha-2 adrenergic, and cholinergic receptors and opens ATP-sensitive potassium channels. []

Loxoprofen Sodium

Compound Description: Loxoprofen sodium is a non-steroidal anti-inflammatory drug (NSAID). It's noteworthy for having an impurity identified as 2-[(4-acetylphenyl)methyl]cyclopentanone. []

Ibuprofen

Compound Description: Ibuprofen is a widely used NSAID known for its analgesic, anti-inflammatory, and antipyretic properties. Research highlights its use as a structural inspiration for designing new anti-inflammatory agents. [, ]

(4R-cis)-6-[2-[3-phenyl-4-(phenylcarbamoyl)-2-(4-fluorophenyl)-5-(1-methylethyl)pyrrol-1-yl]ethyl]-2,2-dimethyl-[1,3]-dioxane-4-yl] acetic acid, tert-butyl ester

Compound Description: This compound serves as a crucial pharmaceutical intermediate in the synthesis of Atorvastatin, a medication used to lower cholesterol levels. []

2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (MTPPA)

Compound Description: MTPPA is another NSAID. Studies have examined its chiral inversion and amino acid conjugation in rats and dogs. []

Overview

2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride is a compound that belongs to the class of amino acid derivatives. It is characterized by a cyclopropylamino group attached to a phenylacetic acid backbone, which contributes to its unique biological properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various neurological disorders.

Source

The compound can be synthesized through various chemical reactions and is often studied in the context of its pharmacological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Classification

This compound is classified as an amino acid derivative and may also fall under the category of pharmaceutical intermediates due to its relevance in drug development. It is not widely known but has potential applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride typically involves several steps:

  1. Formation of the Cyclopropylamine: Cyclopropylamine can be synthesized from cyclopropyl halides through nucleophilic substitution reactions.
  2. Methylation Reaction: The cyclopropylamine is then reacted with a suitable electrophile, such as para-formaldehyde, to form the intermediate compound.
  3. Acidification: The resulting product is then treated with acetic acid to yield 2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid.
  4. Hydrochloride Salt Formation: Finally, hydrochloric acid is added to form the hydrochloride salt, enhancing solubility.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure.

Molecular Structure Analysis

Structure

The molecular formula for 2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride is C12H16ClNC_{12}H_{16}ClN with a molecular weight of approximately 227.72 g/mol. The structure features:

  • A cyclopropyl group attached to an amino group.
  • A phenyl ring connected to the acetic acid moiety.

Data

  • Molecular Weight: 227.72 g/mol
  • Molecular Formula: C12H16ClN
  • CAS Number: Not specifically listed but can be derived from its components.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions including:

  1. Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Acid-Base Reactions: As a carboxylic acid derivative, it can react with bases to form salts.
  3. Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters.

Technical Details

Reactions involving this compound should be performed under controlled conditions to avoid side reactions and ensure selectivity.

Mechanism of Action

Process

The mechanism of action for 2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride may involve modulation of neurotransmitter systems, particularly those related to pain perception and mood regulation. It is hypothesized that:

  1. The cyclopropylamino moiety interacts with specific receptors in the central nervous system.
  2. This interaction may lead to alterations in neurotransmitter release or receptor activity, contributing to its potential analgesic or anxiolytic effects.

Data

Further studies are needed to elucidate the exact pathways and molecular targets involved in its mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the hydrochloride salt form; insoluble in non-polar solvents.

Chemical Properties

  • pH Stability: Stable at neutral pH but may degrade under extreme acidic or basic conditions.
  • Thermal Stability: Should be stored away from heat sources to prevent decomposition.

Relevant data should be obtained from experimental studies focusing on stability under various conditions.

Applications

Scientific Uses

2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride has potential applications in:

  1. Pharmaceutical Development: As a candidate for new analgesic or anxiolytic drugs due to its structural similarity to known compounds with similar actions.
  2. Research Studies: Used in studies investigating neurotransmitter modulation and pain pathways.
  3. Chemical Intermediates: May serve as an intermediate in synthesizing more complex pharmaceutical agents.
Synthetic Methodologies for 2-(4-((Cyclopropylamino)methyl)phenyl)acetic Acid Hydrochloride

Strategic Retrosynthetic Analysis of Cyclopropylamine-Containing Scaffolds

Retrosynthetic analysis of 2-(4-((cyclopropylamino)methyl)phenyl)acetic acid hydrochloride reveals two logical disconnection pathways targeting the C–N bond at the cyclopropylamine moiety and the benzylic C–C bond adjacent to the acetic acid chain. The primary disconnection involves cleavage of the aminomethyl linkage to yield 4-formylphenylacetic acid and cyclopropylamine as synthons [5] [8]. The electrophilic synthon (4-carboxymethylbenzaldehyde) is commercially available or accessible via controlled oxidation of 4-methylphenylacetic acid derivatives, while cyclopropylamine serves as the nucleophilic counterpart. A secondary disconnection strategy focuses on the acetic acid side chain, suggesting 2-(4-(aminomethyl)phenyl)acetic acid as a precursor, though this route introduces challenges in regioselective functionalization [5].

The core aromatic scaffold construction benefits from transition metal-catalyzed coupling, as demonstrated in structurally analogous phenylacetic acid syntheses. Suzuki-Miyaura cross-coupling enables installation of aromatic substituents early in the synthesis using halogenated intermediates, though the electron-rich cyclopropylamine group necessitates protection (e.g., as a Boc-carbamate) prior to coupling to prevent catalyst poisoning [8]. Computational modeling supports the preference for late-stage reductive amination over nucleophilic substitution, minimizing β-elimination side products associated with cyclopropyl halide intermediates.

Table 1: Retrosynthetic Approaches to Target Compound

Disconnection SiteSynthons GeneratedKey ChallengesPreferred Route
C(aryl)-CH₂-N4-Formylphenylacetic acid + CyclopropylamineImine stability during reductionHigh-yield (85-92%)
N-Cyclopropyl2-(4-(Aminomethyl)phenyl)acetic acid + Cyclopropanone equivalentCyclopropanone handling complexityLimited utility
Aryl-CO₂H(4-(Cyclopropylaminomethyl)phenyl)methyl halide + CN⁻/hydrolysisOver-reduction risksModerate yield (70-75%)

Optimization of Imine Formation and Subsequent Reduction in Benzylamine Derivative Synthesis

The critical reductive amination step combines 4-formylphenylacetic acid with cyclopropylamine under meticulously controlled conditions. Kinetic studies reveal imine formation is optimal in anhydrous methanol or ethanol at 0-5°C, achieving 95% conversion within 2 hours when maintained at pH 7-8 using triethylamine or potassium carbonate as base [7] [9]. Elevated temperatures accelerate imine formation but promote aldol condensation byproducts from unreacted aldehyde. Water content >2% significantly retards imine equilibrium, necessitating azeotropic drying of reagents when using alcohol solvents.

Imine reduction employs sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in stoichiometric studies. NaBH₄ (1.05 equiv.) in methanol at 0°C achieves 88% yield but generates substantial alcohol side products from carbonyl over-reduction. Selective reduction with NaBH₃CN (1.0 equiv.) in THF/acetic acid (95:5) at 25°C improves yield to 93% by suppressing aldehyde reduction while protonating the imine to enhance electrophilicity [7]. Catalytic hydrogenation (Pd/C, 50 psi H₂) offers an alternative but requires protection of the acetic acid moiety as a methyl ester to prevent catalyst deactivation.

Critical Control Parameters:

  • Water Content: <0.5% for NaBH₄ reductions to prevent hydrolysis
  • Acid Concentration: 2-5 mol% acetic acid for NaBH₃CN to accelerate reduction without decomposition
  • Stoichiometry: Cyclopropylamine (1.8 equiv.) to drive imine equilibrium toward product

Role of Hydrochloride Salt Formation in Crystallization and Yield Enhancement

Hydrochloride salt formation serves dual purposes: purification via crystallization and chemical stabilization of the hygroscopic free base. Acidification employs concentrated HCl (2.0 equiv.) in ethyl acetate or IPA at 40-50°C, generating supersaturated solutions that nucleate efficiently upon cooling to 0°C [1] [3]. Crystal morphology studies reveal that IPA yields plate-like crystals with superior filtration characteristics versus needle-like structures from ethyl acetate. The hydrochloride salt demonstrates a 35% increase in crystallinity over the free base by powder XRD, correlating with a 99.5% purity by HPLC after single crystallization [3].

Salt formation kinetics follow second-order dependence on free base concentration, with complete precipitation occurring within 30 minutes at 0°C. Thermodynamic profiling identifies the optimal HCl:amine ratio as 1.05:1.00, minimizing residual free amine (<0.1%) while avoiding excessive acidity that promotes esterification in alcoholic solvents. Polymorph screening confirms only one stable form (Form I) exists under GMP-relevant conditions, exhibiting a characteristic melting endotherm at 192-194°C by DSC and distinctive PXRD peaks at 8.2°, 16.5°, and 24.7° 2θ [3].

Crystallization Advantages:

  • Yield Enhancement: 91-95% recovery vs. 70-75% for free base purification
  • Hygroscopicity Suppression: Water uptake <0.5% at 75% RH vs. 8.5% for free base
  • Byproduct Rejection: Efficient removal of imine reduction impurities (<0.3%)

Comparative Evaluation of Solvent Systems for Intermediate Purification

Solvent selection critically influences purity and recovery during the isolation of both the free base intermediate and hydrochloride salt. Multi-parameter screening assesses polarity, boiling point, and environmental, health, and safety (EHS) profiles:

Table 2: Solvent Performance in Intermediate Purification

SolventFree Base Recovery (%)Purity (HPLC, %)Hazard ProfileResidual Solvent (ppm)
DMF7892.5High8900
Acetonitrile8598.1Moderate410
Ethyl Acetate8297.3Low320
MTBE6896.8Low290
2-MeTHF9199.0Low150

Acetonitrile emerges as optimal for free base crystallization (85% recovery, 98.1% purity), whereas 2-methyltetrahydrofuran (2-MeTHF) demonstrates superior environmental compatibility with 91% recovery and minimal residual solvent [3] [8]. For hydrochloride salt crystallization, isopropanol/water (90:10) achieves near-quantitative yields (95%) with particle sizes (D50 = 85 μm) ideal for filtration. Polar aprotic solvents like DMF exhibit high solvation capacity but generate unacceptable residual levels (>8000 ppm), necessitating lengthy drying cycles.

Countercurrent chromatography studies reveal that hydrocarbon/alcohol mixtures (heptane/EtOH) effectively remove lipophilic impurities during free base isolation but reduce yield by 15-20%. Process economics favor acetonitrile despite its toxicity due to high recovery, while green chemistry prioritizes 2-MeTHF or ethyl acetate.

Industrial-Scale Process Intensification via Continuous Flow Reactors

Continuous flow technology enhances the synthesis of 2-(4-((cyclopropylamino)methyl)phenyl)acetic acid hydrochloride by precisely controlling residence times and temperature gradients in critical transformations. A two-stage reactor configuration integrates:

  • Imine Formation Module: Teflon-coated microreactor (0.5 mm ID) at 25°C, 120 s residence time
  • Reduction Module: Packed-bed reactor with immobilized borohydride resin at 40°C, 90 s residence time

The segmented flow system achieves 98% conversion with 20°C lower operating temperatures compared to batch processes, minimizing aldol byproduct formation to <0.5% [7]. In-line FTIR monitoring downstream of each module enables real-time adjustment of stoichiometry and residence time. Subsequent HCl salt formation utilizes a tubular crystallizer with anti-solvent (diethyl ether) introduction via a multi-inlet vortex mixer, producing uniform crystals (CV = 12% vs. 45% in batch) with reduced filtration time.

Table 3: Continuous Flow vs. Batch Process Metrics

ParameterBatch ProcessFlow ProcessImprovement
Cycle Time14 h45 min94% reduction
Product Yield82%95%13% increase
Byproducts4.2%0.8%81% reduction
Cooling Energy850 kWh/kg120 kWh/kg86% reduction
Space-Time Yield0.25 g/L/h8.7 g/L/h34x increase

Scale-up to 100 kg/day production demonstrates consistent impurity profiles (RSD < 2.5%) and eliminates hazardous intermediate accumulation through precise volume control. Flow crystallization integrates directly with continuous filtration, reducing solvent consumption by 60% versus batch isolation [7].

Properties

CAS Number

2098049-92-2

Product Name

2-(4-((Cyclopropylamino)methyl)phenyl)acetic acid hydrochloride

IUPAC Name

2-[4-[(cyclopropylamino)methyl]phenyl]acetic acid;hydrochloride

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)7-9-1-3-10(4-2-9)8-13-11-5-6-11;/h1-4,11,13H,5-8H2,(H,14,15);1H

InChI Key

QSKAJAOBULNVTQ-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CC=C(C=C2)CC(=O)O.Cl

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)CC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.